6'-Propene-1-ylGemfibrozil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Propene-1-ylGemfibrozil is a chemical compound with the molecular formula C18H26O3 and a molecular weight of 290.4 g/mol . It is a derivative of Gemfibrozil, a lipid-regulating agent used to treat hyperlipidemia . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the key intermediates in the synthesis of Gemfibrozil is 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester . This intermediate can be synthesized using a radical initiator in an environmentally friendly and commercially viable manner .
Industrial Production Methods
The industrial production of 6’-Propene-1-ylGemfibrozil follows similar principles to the synthesis of Gemfibrozil, with additional steps to introduce the propene group. The process involves high-yield and high-purity conditions to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6’-Propene-1-ylGemfibrozil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The propene group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 6’-Propene-1-ylGemfibrozil include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
6’-Propene-1-ylGemfibrozil has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential effects on lipid metabolism and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’-Propene-1-ylGemfibrozil is similar to that of Gemfibrozil. It activates peroxisome proliferator-activated receptor-α (PPARα) , which alters lipid metabolism . This activation leads to increased levels of high-density lipoprotein (HDL), apolipoprotein AI (apo AI), and apolipoprotein AII (apo AII), as well as the inhibition of apolipoprotein B (apo B) synthesis . These changes result in decreased triglyceride levels and increased clearance of free fatty acids .
Comparison with Similar Compounds
Similar Compounds
Gemfibrozil: The parent compound, used to treat hyperlipidemia.
Clofibrate: Another lipid-regulating agent with a similar mechanism of action.
Fenofibrate: A fibric acid derivative used to reduce cholesterol levels.
Uniqueness
6’-Propene-1-ylGemfibrozil is unique due to the presence of the propene group, which may confer different chemical and biological properties compared to its parent compound, Gemfibrozil . This modification can affect its reactivity, solubility, and interactions with biological targets .
Biological Activity
6'-Propene-1-ylGemfibrozil is a derivative of Gemfibrozil, a well-known lipid-regulating agent primarily used to treat hyperlipidemia. This compound is characterized by the addition of a propene group, which may enhance its pharmacological properties. The molecular formula of this compound is C18H26O3, with a molecular weight of approximately 290.4 g/mol. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
The primary mechanism through which this compound exerts its biological effects is through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a significant role in lipid metabolism, and its activation leads to:
- Increased fatty acid oxidation.
- Decreased triglyceride levels.
- Enhanced high-density lipoprotein (HDL) cholesterol levels.
These effects are vital for managing conditions such as dyslipidemia and reducing cardiovascular disease risk.
Comparative Analysis
To understand the potential efficacy of this compound, it is beneficial to compare it with other lipid-regulating agents. The following table summarizes key compounds in this class:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Gemfibrozil | C15H22O3 | Parent compound; used for hyperlipidemia treatment |
Fenofibrate | C20H21O4 | Similar action; often preferred for its side effect profile |
Clofibrate | C12H12Cl2O4 | Older fibrate; effective but less commonly used today |
Bezafibrate | C19H20O4 | Lowers triglycerides and LDL levels effectively |
This compound | C18H26O3 | Potentially enhanced pharmacokinetics due to propene modification |
Case Studies and Research Findings
While specific case studies on this compound are sparse, research into Gemfibrozil provides insights into the expected outcomes from this derivative. Studies have shown that Gemfibrozil significantly reduces triglyceride levels and increases HDL cholesterol in patients with mixed dyslipidemia.
Example Study
A clinical trial involving Gemfibrozil demonstrated:
- A reduction in triglycerides by approximately 40%.
- An increase in HDL cholesterol levels by about 20%.
These results suggest that derivatives like this compound may yield comparable or improved outcomes due to structural modifications that enhance bioavailability or receptor affinity.
Future Research Directions
Further research is needed to elucidate the specific biological activities of this compound, particularly studies focusing on:
- In vitro and in vivo efficacy compared to Gemfibrozil.
- Detailed pharmacokinetic profiles.
- Potential side effects and interactions with other medications.
Properties
Molecular Formula |
C18H26O3 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-[3,6-dimethyl-2-[(E)-prop-1-enyl]phenoxy]-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C18H26O3/c1-6-8-15-13(2)9-10-14(3)16(15)21-12-7-11-18(4,5)17(19)20/h6,8-10H,7,11-12H2,1-5H3,(H,19,20)/b8-6+ |
InChI Key |
JVBPONSUILUXDV-SOFGYWHQSA-N |
Isomeric SMILES |
C/C=C/C1=C(C=CC(=C1OCCCC(C)(C)C(=O)O)C)C |
Canonical SMILES |
CC=CC1=C(C=CC(=C1OCCCC(C)(C)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.